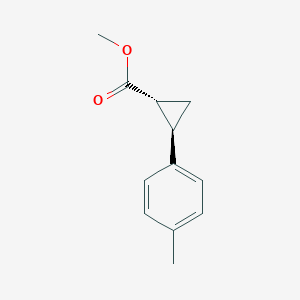

Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H14O2/c1-8-3-5-9(6-4-8)10-7-11(10)12(13)14-2/h3-6,10-11H,7H2,1-2H3/t10-,11+/m0/s1 |

InChI Key |

UZLFTBIQJWSGEI-WDEREUQCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of p-Tolyl-Substituted Alkenes

The most common and efficient approach involves the cyclopropanation of p-tolyl-substituted alkenes or derivatives using diazo compounds catalyzed by transition metals, particularly rhodium catalysts.

| Method | Starting Material | Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclopropanation of p-Tolyl-alkenes | p-Tolyl-alkenes (e.g., styrene derivatives) | Diazo compounds (e.g., ethyl diazoacetate) | Rhodium(II) catalysts (e.g., Rh2( R-DOSP)4) | Reflux, inert atmosphere | Up to 84% | , |

| Direct cyclopropanation of aldehydes | p-Tolyl aldehyde | Diazomethane | Copper or Rhodium catalysts | Reflux, low temperature | Moderate |

Diazomethane Addition to Unsaturated Compounds

The diazomethane-mediated cyclopropanation is a pivotal route, especially for synthesizing trans-configured cyclopropanes with high stereoselectivity.

- Procedure : Diazomethane is generated in situ and added to the p-tolyl-alkene or aldehyde under controlled conditions, often in the presence of a transition metal catalyst to favor the trans-isomer.

One-Pot Synthesis via Catalytic Cyclopropanation

A notable industrial and laboratory method involves a one-pot process where aldehydes or unsaturated acids react with diazomethane derivatives in the presence of catalysts like copper iodide and triphenylphosphine.

| Step | Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde to cyclopropane | Aldehyde + diazomethane | CuI, triphenylphosphine | Dichloromethane, reflux | 63% | |

| Carboxylate formation | Esterification | - | Standard esterification conditions | N/A |

Reaction Conditions and Catalytic Systems

Catalysts

- Dirhodium(II) complexes (e.g., Rh2( R-DOSP)4, Rh2( S-PTAD)4): Known for high enantioselectivity and regioselectivity in cyclopropanation reactions.

- Copper(I) iodide (CuI) with triphenylphosphine: Used in one-pot synthesis for efficient cyclopropanation.

Reagents

- Diazomethane : A key carbene precursor, generated in situ via standard methods involving the reaction of N-methyl-N-nitrosourea or other safe precursors.

- Alkenes or aldehydes : Substituted with p-tolyl groups, serving as electrophilic partners.

Reaction Conditions

- Temperature : Typically between -78°C to room temperature to control stereoselectivity.

- Solvent : Dichloromethane (DCM) is preferred for its inertness and ability to stabilize carbene intermediates.

- Atmosphere : Inert gases such as argon or nitrogen to prevent oxidation.

Specific Preparation Protocols

Rhodium-Catalyzed Cyclopropanation

- Dissolve p-tolyl-alkene in dichloromethane under inert atmosphere.

- Add Rh2( R-DOSP)4 catalyst (0.5 mol%).

- Cool to 0°C or below.

- Slowly add diazomethane solution while stirring.

- Allow the reaction to proceed to completion (monitored by TLC or GC).

- Work-up involves solvent removal and purification via chromatography.

Yield: Up to 84% for the trans-isomer, with high enantioselectivity reported.

One-Pot Synthesis Using Diazomethane and Copper Catalysts

- Mix aldehyde (or unsaturated acid) with CuI and triphenylphosphine in dichloromethane.

- Reflux briefly to activate the catalyst.

- Add diazomethane slowly at reflux temperature.

- Cool to room temperature and monitor progress.

- Purify the crude product by chromatography.

Yield: Approximately 63% for the desired cyclopropane ester.

Data Tables Summarizing Preparation Methods

Notes on Industrial and Laboratory Synthesis

- Industrial synthesis often employs optimized catalytic systems for high yield and stereoselectivity, with process parameters tailored for large-scale production.

- Laboratory synthesis emphasizes stereocontrol and functional group compatibility, often utilizing chiral catalysts for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate is a chemical compound with the molecular formula and a molecular weight of 190.24 g/mol. It features a cyclopropane ring with a p-tolyl group attached, enhancing its reactivity and making it suitable for a broad range of chemical reactions and applications.

Scientific Research Applications

This compound has a wide range of scientific research applications:

- Asymmetric Intermolecular Cyclopropanation: Methyl aryldiazoacetates, including this compound, are used in cyclopropanation reactions. Rh2 (R-DOSP)4 is generally the most effective catalyst for asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene .

- Synthesis of Cyclopropanecarboxylic Acids: This compound is used in the synthesis of cyclopropanecarboxylic acids . A user-friendly and mild transformation process can be performed at atmospheric pressure .

- Insecticidal Activity: Esters of cyclopropanecarboxylic acids, including this compound, have demonstrated marked insecticidal activity .

- Reactions: this compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common oxidizing agents such as potassium permanganate () or chromium trioxide () can be used to oxidize this compound. Reducing agents like lithium aluminum hydride () or sodium borohydride () are employed to reduce the compound. Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

-

Comparison with Similar Compounds:

- Methyl 1-aryl-2-amino-cyclopropane carboxylates: These compounds share a similar cyclopropane structure and are used in similar applications.

- Methyl cyclopropanecarboxylate: This compound has a similar cyclopropane ring but lacks the p-tolyl group, making it less versatile in certain applications.

Mechanism of Action

The mechanism of action of Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism: Para- vs. Meta-Tolyl Substitution

The position of the methyl group on the aryl ring significantly impacts physicochemical and biological properties. For example:

Table 1: Impact of Aryl Substitution on Activity

| Compound | Aryl Group Position | Key Property/Effect | Reference |

|---|---|---|---|

| Methyl trans-2-(p-Tolyl)... | Para | Enhanced TNF-α inhibition | |

| Ethyl trans-2-(m-Tolyl)... | Meta | Reduced steric compatibility |

Cyclopropane Ring Substituent Variations

Modifications to the cyclopropane ring’s substituents influence stability and application:

- Pesticide Derivatives (e.g., Cycloprothrin, Fenpropathrin): Cyano(3-phenoxyphenyl)methyl esters with halogen or trifluoromethyl groups on the cyclopropane ring exhibit insecticidal activity, whereas the p-tolyl variant may prioritize pharmaceutical applications .

Table 2: Functional Group Impact on Application

| Compound | Substituent | Primary Use | Reference |

|---|---|---|---|

| Methyl trans-2-(p-Tolyl)... | p-Tolyl | Pharmaceutical | |

| Cycloprothrin | 2,2-Dichloro-1-(4-ethoxyphenyl) | Pesticide |

Ester Group Variations

The ester moiety (methyl vs. ethyl) affects metabolic stability and lipophilicity:

Aryl Ring System Modifications

Replacing the cyclopropane ring with heterocycles alters electronic properties:

- Ethyl 2-Methyl-6-p-Tolylpyridine-3-carboxylate : The pyridine ring introduces nitrogen-based polarity, which may reduce CNS penetration compared to cyclopropane-based compounds .

Key Research Findings

- The p-tolyl group’s methyl substituent is optimal for TNF-α inhibition; larger groups (e.g., 4-chloro, 4-bromo) reduce potency due to steric hindrance .

- Meta-tolyl isomers exhibit diminished activity compared to para analogs, underscoring the importance of substitution patterns .

- Cyclopropane esters with hydroxymethyl or halogen substituents diverge into pharmaceutical or agrochemical applications, respectively .

Biological Activity

Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including structure-activity relationships, pharmacological effects, and synthetic methodologies.

Overview of this compound

This compound is characterized by a cyclopropane ring substituted with a p-tolyl group and a carboxylate moiety. Its unique three-dimensional structure allows it to interact with various biological targets, making it an interesting candidate for drug development.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of cyclopropane compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study on related cyclopropane derivatives demonstrated effective inhibition of U937 human myeloid leukemia cells without cytotoxic effects on normal cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | U937 | 4.5 | Inhibits proliferation |

| Related Cyclopropane Derivative | HCT116 (Colon Cancer) | 5.2 | Induces apoptosis via caspase activation |

| Other Cyclopropane Derivative | Various Cancer Lines | 3.0 - 6.0 | Variable inhibition |

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its activity may be linked to the modulation of apoptosis pathways and cell cycle regulation. For example, derivatives have shown to induce G2/M phase arrest in cancer cells, promoting apoptotic processes through caspase activation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that the presence and positioning of substituents on the cyclopropane ring significantly influence its potency and selectivity against various biological targets.

Key Findings:

- Hydrophobic Substituents: The introduction of hydrophobic groups enhances binding affinity to target proteins.

- Positioning of Functional Groups: The location of functional groups on the p-tolyl ring affects the compound's interaction with biological receptors, impacting its efficacy.

Case Study 1: Inhibition of Aurora Kinase A

A related compound demonstrated selective inhibition of Aurora Kinase A (AURKA), which is implicated in cancer progression. In silico docking studies revealed strong binding affinity between the compound and AURKA, suggesting that modifications in the cyclopropane structure could lead to enhanced anticancer activity .

Case Study 2: Neurotransmitter Receptor Modulation

Another study explored the potential of cyclopropane derivatives as selective agonists for serotonin receptors (5-HT2C). The findings indicated that specific substitutions could lead to improved selectivity over other receptor subtypes, highlighting the therapeutic potential for psychiatric disorders .

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOMe group).

What strategies address challenges in achieving high enantiomeric purity for trans-cyclopropane derivatives?

Advanced Research Question

- Chiral Auxiliaries : Incorporate chiral ligands (e.g., bisoxazolines) during cyclopropanation to induce asymmetry .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Chromatography : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers with >99% ee .

How do electronic effects of the p-Tolyl substituent influence cyclopropane ring reactivity?

Advanced Research Question

The electron-donating p-Tolyl group stabilizes the cyclopropane ring via conjugation, reducing ring strain and altering reactivity:

- Nucleophilic Addition : The ester carbonyl becomes less electrophilic, slowing nucleophilic attack.

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >150°C, higher than unsubstituted analogs .

Experimental Validation : - Compare reaction rates with meta- or para-substituted analogs using kinetic studies.

- Use Hammett plots to correlate substituent effects with reaction outcomes .

What are the critical solubility and stability parameters for handling this compound in biological assays?

Basic Research Question

- Solubility :

- Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.